4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine

Cell Permeability SNAP-tag Live-Cell Imaging

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine (CAS 913817-45-5) is a benzyl-chloropyrimidine derivative that functions as the reference SNAP2 ligand for the SNAP-tag protein labeling system. Unlike the first-generation benzyl-guanine (SNAP1) ligands, the chloropyrimidine leaving group confers improved cell permeability, making this compound the preferred choice for intracellular protein labeling, live-cell imaging, and the construction of SNAP-targeting PROteolysis TArgeting Chimeras (SNAP-PROTACs).

Molecular Formula C12H13ClN4O
Molecular Weight 264.71
CAS No. 913817-45-5
Cat. No. B2575971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine
CAS913817-45-5
Molecular FormulaC12H13ClN4O
Molecular Weight264.71
Structural Identifiers
SMILESC1=CC(=CC=C1CN)COC2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-8(6-14)2-4-9/h1-5H,6-7,14H2,(H2,15,16,17)
InChIKeyWFXBBTCFFCOXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine (CAS 913817-45-5): Core SNAP2 Ligand for Targeted Protein Degradation Workflows


4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine (CAS 913817-45-5) is a benzyl-chloropyrimidine derivative that functions as the reference SNAP2 ligand for the SNAP-tag protein labeling system [1]. Unlike the first-generation benzyl-guanine (SNAP1) ligands, the chloropyrimidine leaving group confers improved cell permeability, making this compound the preferred choice for intracellular protein labeling, live-cell imaging, and the construction of SNAP-targeting PROteolysis TArgeting Chimeras (SNAP-PROTACs) [1]. The compound is designated as Compound 1i in the seminal SNAP-PROTAC publication and serves as the covalent anchor for recruiting E3 ubiquitin ligases to induce the degradation of SNAP-fusion proteins [1].

Why 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine Cannot Be Replaced by Generic SNAP-Tag Ligands


SNAP-tag ligands are structurally diverse; seemingly minor variations in the phenyl ring substitution pattern, the nature of the benzylic leaving group, and the linker attachment point profoundly alter both SNAP-tag conjugation kinetics and the functional activity of downstream PROTAC constructs [1]. Compound 1i (the target compound) is specifically validated as the para-aminomethyl-benzyl chloropyrimidine isomer. Substitution at the ortho or meta positions (compounds 1j and 1k) changes the spatial arrangement in the E3 ligase–target protein ternary complex, while replacement of the benzyl-chloropyrimidine leaving group with a benzyl-guanine (SNAP1) group reduces cell permeability and labeling efficiency [1]. Furthermore, removal of the methylene bridge (compound 1n) or conversion to reversed amide analogs (compounds 1a–f) alters benzylic reactivity and exit-vector geometry, directly impairing degradation potency [1]. Consequently, generic substitution with an in-class SNAP ligand risks loss of both labeling efficiency and target-degradation activity.

Quantitative Differentiation Evidence: 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine vs. SNAP-Tag Ligand Alternatives


Chloropyrimidine vs. Benzyl-Guanine Leaving Group: Cell Permeability Advantage for Intracellular Applications

The target compound (Compound 1i) carries a benzyl-chloropyrimidine leaving group, which is explicitly described as 'more cell-permeable' than the benzyl-guanine (SNAP1) leaving group found in first-generation SNAP ligands [1]. Chloropyrimidine (CP) derivatives are broadly established to exhibit superior cell permeability relative to their benzyl-guanine (BG) counterparts, enabling efficient intracellular labeling of SNAP-fusion proteins without permeabilization [1]. This property is critical for live-cell PROTAC degradation experiments, where the molecule must cross the plasma membrane to engage intracellular SNAP-fusion targets. While quantitative permeability coefficients (e.g., Papp values) are not reported in the primary literature for this exact compound, the functional consequence is demonstrated by robust intracellular degradation of SNAP-EGFP fusion proteins by the downstream VHL-SNAP2-5C PROTAC (Dmax = 80% at 1 μM) .

Cell Permeability SNAP-tag Live-Cell Imaging

Para-Aminomethyl Substitution Pattern: Defined Geometry for E3 Ligase Ternary Complex Formation

Compound 1i features a para-aminomethyl benzyl substitution on the phenyl ring. The primary SNAP-PROTAC publication explicitly states that 'differences in the substitution pattern on the phenyl ring (ortho, meta, or para, e.g. 1i–k) affect the reactivity of the benzylic position' and that 'different exit vectors can potentially change the spatial arrangement in the ternary complex and hence affect degradation potency' [1]. Compound 1i (para) serves as the reference scaffold from which 15 analogs were designed and tested (compounds 1a–o). The biologically validated downstream PROTAC, VHL-SNAP2-5C, which incorporates Compound 1i's para-aminomethylbenzyl linker geometry, achieves a Dmax of 80% degradation at 1 μM against SNAP-EGFP fusion proteins . In contrast, the ortho- and meta-substituted isomers (1j, 1k) would present divergent exit-vector trajectories, potentially compromising E3 ligase recruitment efficiency [1].

Ternary Complex Geometry Structure-Activity Relationship PROTAC Design

VHL-SNAP2-5C PROTAC Validation: 80% Dmax at 1 μM Establishes Functional Benchmark for the Ligand Scaffold

The functional value of Compound 1i is most directly demonstrated by the degradation performance of VHL-SNAP2-5C, the heterobifunctional PROTAC constructed using Compound 1i as the SNAP-targeting warhead [1]. VHL-SNAP2-5C recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to SNAP-fusion proteins, achieving a maximum degradation (Dmax) of 80% at 1 μM concentration after 24-hour treatment of SNAP-EGFP-expressing HeLa cells, as quantified by flow cytometry [1]. This performance is selective for the SNAP-tag: VHL-SNAP2-5C does not induce degradation of the orthogonal CLIP-EGFP fusion protein at 1 μM, confirming tag-specificity [1]. By comparison, the CLIP-targeting counterpart VHL-CLIP-5C at 2.5 μM produced only approximately 5% degradation of SNAP-EGFP, underscoring the efficient ternary complex formation enabled by the 1i-based SNAP2 warhead [1].

PROTAC Degradation Efficiency VHL E3 Ligase Dmax Quantification

Methylene Bridge Structural Requirement: Removal Abolishes Ligand Viability

Compound 1i contains a methylene (-CH2-) bridge connecting the benzyl ring to the chloropyrimidine core. The SNAP-PROTAC study explicitly attempted to synthesize compound 1n, which removes this methylene bridge, and reported that '1n and 1o could not be obtained, since we observed immediate degradation of the compounds' [1]. This experimental finding demonstrates that the methylene bridge is essential for chemical stability of this ligand class. Furthermore, the authors note that removal of the methylene bridge would 'yield a more electron-rich benzylic position, as well as reduced flexibility of the exit vector' [1]. Thus, direct attachment of the chloropyrimidine to the phenyl ring produces an unstable molecule unsuitable for biological applications.

Benzyl Reactivity Linker Design Exit Vector Flexibility

Supply Chain Standardization: Consistent Purity Specifications for Reproducible PROTAC Synthesis

Commercially sourced 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is supplied at ≥95% purity (HPLC) by multiple established vendors, with recommended storage at 2–8°C protected from light and moisture [2]. The compound's primary amine handle at the para-aminomethyl position provides a defined, single-point conjugation chemistry for linker attachment, enabling consistent stoichiometric control during PROTAC assembly [1]. In contrast, alternative SNAP ligands with reversed amides (compounds 1a–f) or alkyne/ether substituents require different coupling chemistries that may introduce batch-to-batch variability in PROTAC synthesis [1]. The widespread commercial availability of Compound 1i as a catalog item ensures lot-to-lot consistency for multi-year research programs, a critical consideration for translational PROTAC development where synthetic reproducibility directly impacts biological replicate concordance.

Chemical Purity PROTAC Synthesis Reproducibility

Procurement-Ready Application Scenarios for 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine


Synthesis of VHL-Recruiting SNAP-PROTACs for Targeted Degradation of SNAP-Fusion Proteins

Compound 1i is the essential SNAP2 warhead precursor for constructing VHL-SNAP2-5C and related SNAP-PROTACs. The para-aminomethyl group serves as the single-point linker attachment site for conjugating VHL E3 ligase recruiting moieties via amide bond formation. The resulting PROTAC achieves 80% Dmax at 1 μM against SNAP-EGFP with no cross-reactivity toward CLIP-EGFP, making it suitable for selective degradation of SNAP-tagged nuclear, cytoplasmic, or organellar proteins in live cells [1]. This application is validated in HeLa cells and is extensible to any cell line engineered with SNAP-fusion constructs [1].

Live-Cell SNAP-Tag Fluorescent Labeling for Super-Resolution Microscopy

The chloropyrimidine leaving group of Compound 1i (SNAP2 ligand) confers cell permeability, enabling intracellular penetration and covalent labeling of SNAP-fusion proteins without membrane permeabilization or microinjection. This property supports live-cell fluorescent probe delivery for super-resolution microscopy techniques including STED, PALM, and MINFLUX, where benzyl-guanine (SNAP1) ligands fail to access intracellular compartments [1]. The compound can be further derivatized with fluorophores via the para-aminomethyl handle for customized imaging probe development.

Dual-Color Orthogonal Labeling Using SNAP-Tag/CLIP-Tag Pairs

Compound 1i's SNAP2 specificity for the SNAP-tag, combined with its lack of cross-reactivity with the CLIP-tag (confirmed by VHL-SNAP2-5C producing 0% degradation of CLIP-EGFP) [1], enables multiplexed, two-color protein labeling experiments. Researchers can simultaneously track SNAP-fusion and CLIP-fusion proteins in the same cell using Compound 1i-derived SNAP probes and orthogonal CLIP-ligand probes. This is critical for studying protein-protein interactions, co-localization dynamics, and competitive binding events in live cells.

Chemical Biology Probe Development for Protein Function Interrogation

The primary amine at the para-aminomethyl position of Compound 1i provides a versatile chemical handle for conjugating diverse functional moieties beyond fluorophores: biotin for affinity purification, photo-crosslinkers for proximity labeling, or desthiobiotin for reversible pull-downs [1]. This modularity makes Compound 1i the universal starting material for custom chemical biology probes that integrate SNAP-tag targeting with any desired functional readout, eliminating the need to purchase separate pre-conjugated probes for each application.

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